![molecular formula C28H25NO7S B1663720 Dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate CAS No. 353280-43-0](/img/structure/B1663720.png)
Dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a benzothiazole group (a type of heterocyclic compound), a benzoyl group (a type of acyl group), and an ether linkage. These functional groups could potentially give this compound a variety of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The benzothiazole group could potentially be introduced via a condensation reaction of an appropriate amine and a thiocyanate . The benzoyl group could be introduced via a Friedel-Crafts acylation, and the ether linkage could be formed via a Williamson ether synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole group would likely contribute to the aromaticity of the molecule, while the ether linkage would provide some flexibility in the molecular structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The benzothiazole group could potentially undergo electrophilic aromatic substitution reactions, while the ether linkage could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be influenced by the presence of the polar ether linkage and the aromatic benzothiazole and benzoyl groups .Scientific Research Applications
Antioxidant Applications
The thiazole moiety present in this compound is known for its antioxidant properties. Antioxidants are crucial in protecting cells from the damage caused by free radicals. This compound could be explored for its potential to prevent oxidative stress-related diseases, including cardiovascular diseases and neurodegenerative disorders .
Analgesic and Anti-inflammatory Applications
Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities. The compound could be developed into a new class of pain relievers and anti-inflammatory drugs, potentially with fewer side effects compared to current medications .
Antimicrobial and Antifungal Applications
Compounds with a thiazole ring have been used to create antimicrobial and antifungal agents. This particular compound could be investigated for its efficacy against a range of pathogenic microorganisms, offering a new solution to combat antibiotic resistance .
Antitumor and Cytotoxic Applications
Thiazole derivatives have shown promise in antitumor and cytotoxic applications. This compound could be synthesized into new drugs for cancer treatment, targeting specific tumor cell lines and minimizing damage to healthy cells .
Neuroprotective Applications
The neuroprotective potential of thiazole derivatives makes them candidates for treating neurodegenerative diseases. Research into this compound could lead to breakthroughs in therapies for conditions such as Alzheimer’s and Parkinson’s disease .
Antiviral Applications
Given the ongoing need for effective antiviral drugs, the thiazole core of this compound could be leveraged to develop treatments for viral infections, including emerging diseases that pose global health threats .
Antidiabetic Applications
Thiazole compounds have been associated with antidiabetic activity. This compound could be part of new therapeutic approaches for managing diabetes, possibly improving insulin sensitivity or reducing blood glucose levels .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO7S/c1-34-26(31)22(27(32)35-2)16-18-8-11-21(12-9-18)36-15-14-29-23-13-10-20(17-24(23)37-28(29)33)25(30)19-6-4-3-5-7-19/h3-13,17,22H,14-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMJEHGOMXSLCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)SC2=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433312 | |
Record name | S26948 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate | |
CAS RN |
353280-43-0 | |
Record name | S26948 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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